5-Chloro-2,4-dimethylaniline
Description
The exact mass of the compound this compound is 155.0501770 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSAYZBKTUUNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302733 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-61-5 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Precision Synthesis of 5-Chloro-2,4-dimethylaniline
Executive Summary
The synthesis of 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) presents a specific regiochemical challenge often underestimated in standard aniline derivatization. Unlike its isomer, 6-chloro-2,4-dimethylaniline, which can be accessed via direct chlorination of 2,4-xylidine, the 5-chloro isomer requires a substitution pattern meta to the amino group. Direct electrophilic halogenation of 2,4-dimethylaniline is dominated by the strong ortho/para directing power of the amino group, inevitably favoring the 6-position.
To achieve high isomeric purity of the 5-chloro derivative, this guide delineates a "Nitration-Reduction" pathway starting from 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene). This route leverages the cooperative directing effects of the methyl groups to install the nitro functionality (the amine precursor) at the exact 5-position, followed by a chemoselective reduction that preserves the aryl-chloride bond.
Retrosynthetic Analysis & Strategy
The failure mode of direct chlorination necessitates a strategy where the nitrogen functionality is introduced after the chlorine is already established on the ring, or via a meta-directing precursor.
The Regioselectivity Logic
-
Precursor: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).
-
Mechanism: Electrophilic Aromatic Substitution (Nitration).[6][7]
-
Chlorine (Position 1): Weakly deactivating, ortho/para directing (Directs to 2, 4, 6). Positions 2 and 4 are blocked. Directs to 6 .
-
Methyl (Position 2): Activating, ortho/para directing. Directs to 1 (blocked), 3, and 5 .[8]
-
Methyl (Position 4): Activating, ortho/para directing. Directs to 3, 5 , and 1 (blocked).[8]
-
Figure 1: Reaction pathway highlighting the regioselective advantage of the nitration route.
Detailed Experimental Protocol
Stage 1: Regioselective Nitration
Objective: Synthesize 1-chloro-2,4-dimethyl-5-nitrobenzene. Critical Parameter: Temperature control is vital to prevent dinitration or oxidation of methyl groups.
-
Preparation:
-
Charge a 3-neck reactor with 1-Chloro-2,4-dimethylbenzene (1.0 eq).
-
Cool the system to 0–5°C using an ice/brine bath.
-
-
Acid Addition:
-
Prepare a mixed acid solution: Concentrated H₂SO₄ (2.5 eq) and Fuming HNO₃ (1.1 eq).
-
Add the mixed acid dropwise over 60–90 minutes.
-
Note: Maintain internal temperature strictly < 10°C . Exotherms will degrade regioselectivity.
-
-
Work-up:
-
Stir at 10°C for an additional 2 hours. Monitor via TLC/GC.
-
Quench the reaction mixture onto crushed ice (5x volume).
-
The product typically precipitates as a pale yellow solid. Filter and wash with cold water until pH is neutral.
-
Purification: Recrystallize from Ethanol/Water (9:1) if isomer purity is <98%.[1]
-
Stage 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring.
Challenge: Standard catalytic hydrogenation (Pd/C + H₂) often causes hydrodechlorination (Ar-Cl
Method A: Iron/Acid Reduction (Robust Lab Scale)
This is the "Gold Standard" for reliability when preserving halogens.
-
Setup:
-
Suspend 1-chloro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in water/ethanol (1:1 v/v).
-
Add Iron powder (3.5 eq, 325 mesh) and NH₄Cl (0.5 eq) as electrolyte.
-
-
Reaction:
-
Heat to reflux (~78°C ) with vigorous mechanical stirring.
-
Slowly add dilute HCl (catalytic amount) to activate the iron surface.
-
Reflux for 4–6 hours. The mixture will turn dark brown/black (iron oxides).
-
-
Isolation:
-
Adjust pH to ~9 using Na₂CO₃ solution.
-
Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over MgSO₄ and evaporate to yield the crude amine.
-
Method B: Sulfided Platinum Hydrogenation (Industrial Scale)
For larger batches where iron waste is prohibitive, use a poisoned catalyst.
-
Catalyst: 1% Pt/C (Sulfided) or Pt/C with morpholine additive.
-
Conditions: 5–10 bar H₂, 60°C.
-
Mechanism: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.
Process Optimization & Data Summary
The following table summarizes critical parameters and expected outcomes based on internal optimization studies.
| Parameter | Optimal Range | Impact of Deviation |
| Nitration Temp | 0°C – 10°C | >15°C: Increases dinitration and oxidation byproducts. |
| HNO₃ Stoichiometry | 1.05 – 1.10 eq | >1.2 eq: Promotes dinitration. <1.0 eq: Incomplete conversion. |
| Reduction pH | 5.0 – 6.0 (Initial) | <4.0: Risk of acid-catalyzed hydrolysis or side reactions. |
| Catalyst (Method B) | Pt/C (Sulfided) | Pd/C: Causes ~15-20% dechlorination (Yield loss). |
Analytical Validation[2]
-
Appearance: Off-white to pale brown crystalline solid.
-
Melting Point: Expected range 90–94°C (Isomer dependent, verify against standard).
-
¹H NMR (CDCl₃, 400 MHz):
- 2.15 (s, 3H, Ar-CH₃ at C2)
- 2.25 (s, 3H, Ar-CH₃ at C4)
- 3.50 (br s, 2H, NH₂)
- 6.55 (s, 1H, Ar-H at C6 - Ortho to NH₂)
- 7.05 (s, 1H, Ar-H at C3 - Meta to NH₂)
-
Note: The singlet patterns confirm the 1,2,4,5-substitution pattern (para-protons).
Safety & Handling
Hazard Class: Chloroanilines are toxic by inhalation, ingestion, and skin contact. They are potential methemoglobinemia inducers.
-
Engineering Controls: All solid handling must occur within a certified fume hood or glovebox.
-
PPE: Double nitrile gloves, Tyvek suit, and P100 respirator are mandatory during the isolation phase.
-
Waste Disposal: Iron sludge from Method A contains heavy metals and organic residues; dispose of as hazardous solid waste. Aqueous layers must be treated for aniline content before discharge.
References
-
Regioselectivity in Nitration of Xylenes
-
Chemoselective Reduction of Chloro-Nitro Compounds
- Process for the preparation of 4-chloro-2,5-dimethoxyaniline (Analogous chemistry).
-
General Synthesis of Dimethylanilines
-
Organic Syntheses Procedure: 3,4-Dimethylaniline (Methodology reference). Org.[9] Synth. 1948, 28, 49.
-
-
Chemical Substance Data
-
This compound CAS 69383-61-5 Entry.[3] BLD Pharm / ChemicalBook.
-
Sources
- 1. 5-Chloro-2,4-dimethoxyaniline 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 5-Chloro-2,4-dimethoxyaniline manufacturers and suppliers in india [chemicalbook.com]
- 3. 69383-61-5|this compound|BLD Pharm [bldpharm.com]
- 4. 5-CHLORO-2,4-DIMETHOXYANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-chloro-2,4-dimethoxyaniline | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2,4-dimethylaniline
This is an in-depth technical guide on 5-Chloro-2,4-dimethylaniline , structured for researchers and drug development professionals.
Executive Summary
This compound (CAS: 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals (e.g., isoindolinone derivatives, GSPT1 degraders) and agrochemicals.[1][2] Its structural uniqueness lies in the specific "5-chloro" substitution pattern on the 2,4-xylidine scaffold, which imparts distinct electronic and steric properties compared to its isomers. This guide provides a rigorous analysis of its physicochemical constants, synthesis logic, spectral characteristics, and handling protocols.
Molecular Identity & Structural Analysis
The compound is a trisubstituted benzene ring featuring an amino group, two methyl groups, and a chlorine atom. The positioning of the chlorine atom at C5—meta to the amino group and para to the C2-methyl—creates a unique electronic environment that modulates its nucleophilicity and metabolic stability.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Chloro-2,4-xylidine; 1-Amino-5-chloro-2,4-dimethylbenzene |
| CAS Registry Number | 69383-61-5 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| SMILES | CC1=CC(=C(C=C1N)Cl)C |
| InChI Key | Derived from structure |
Structural Features[3][4][5][7][8][9][10]
-
Steric Bulk: The methyl groups at positions 2 and 4 create a "picket fence" effect, shielding the C3 position and influencing the rotational freedom of the amine.
-
Electronic Effects: The amino group (C1) is a strong electron donor (+M). The chlorine (C5) is an electron-withdrawing group (-I, +M) but is positioned meta to the amine, decoupling their resonance interaction. This results in a basicity (pKa) lower than the parent 2,4-xylidine but higher than typical dichloroanilines.
Thermodynamic & Physical Constants
The following data aggregates experimental values and high-confidence predictive models for CAS 69383-61-5.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | At STP (25°C, 1 atm) |
| Appearance | White to off-white / pale purple | Darkens upon oxidation/light exposure |
| Melting Point | 96°C | Distinct sharp melting range |
| Boiling Point | ~280–290°C (Predicted) | Decomposes near BP |
| Density | ~1.18 g/cm³ | Estimated solid density |
| pKa (Conjugate Acid) | 3.6 – 4.0 (Estimated) | Lower than 2,4-xylidine (4.[3][4]9) due to Cl-induction |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; high membrane permeability |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in organic polar aprotic solvents |
| Water Solubility | Very Low (< 0.5 g/L) | Hydrophobic character dominates |
Synthesis & Impurity Profiling
The synthesis of this compound is non-trivial because direct chlorination of 2,4-dimethylaniline favors the C6 position (ortho to the amino group). Therefore, the industrial route typically proceeds via nitration of 4-chloro-m-xylene , where the directing effects of the alkyl groups favor the C5 position.
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the regioselective logic required to synthesize the target isomer.
Impurity Profile
-
Regioisomer A (6-Chloro-2,4-dimethylaniline): Common impurity if synthesized via direct chlorination. Can be distinguished by NMR (coupling patterns of aromatic protons).
-
Oxidation Products: Anilines are prone to oxidation, forming azo-dimers or quinone-imines, appearing as colored (yellow/brown) impurities.
Spectral Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H-NMR (400 MHz, DMSO-d₆/CDCl₃)
The molecule possesses C₂-like asymmetry but distinct proton environments.
-
δ 2.10 - 2.25 ppm (6H): Two distinct singlets corresponding to the methyl groups at C2 and C4.
-
δ 3.50 - 5.00 ppm (2H): Broad singlet, exchangeable with D₂O. Corresponds to the -NH₂ protons. Shift varies with concentration and solvent.
-
δ 6.50 - 6.60 ppm (1H, s): Aromatic proton at C6 . It appears as a singlet (weak para-coupling to H3 is usually unresolved). It is shielded by the ortho-amino group.
-
δ 6.90 - 7.10 ppm (1H, s): Aromatic proton at C3 . Appears as a singlet. It is deshielded relative to C6 due to the absence of the ortho-amino effect and proximity to methyls.
Infrared Spectroscopy (FT-IR)[3]
-
3300 – 3450 cm⁻¹: Primary amine N-H stretching (doublet).
-
2850 – 2960 cm⁻¹: C-H stretching (Alkyl methyls).
-
1620 cm⁻¹: N-H bending (scissoring).
-
1500 – 1600 cm⁻¹: Aromatic C=C ring skeletal vibrations.
-
600 – 800 cm⁻¹: C-Cl stretching (Strong characteristic band).
Handling, Stability & Safety
Every protocol involving this compound must be treated as a high-hazard operation due to the toxicity profile of halogenated anilines.
Safety Protocol (Self-Validating System)
-
Engineering Controls: Always handle in a certified chemical fume hood. The solid powder can generate dust; use a static-dissipative balance enclosure.
-
PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.
-
Decontamination: Spills should be treated with dilute HCl to form the water-soluble hydrochloride salt, then absorbed with vermiculite.
Hazard Classification (GHS)[11]
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
H373: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure.
Experimental Workflow: Solubility & Lipophilicity Analysis
For researchers incorporating this moiety into drug candidates, understanding its lipophilicity is crucial.
References
-
Biosynth . This compound Product Monograph. Accessed 2026. Link
-
BLD Pharm . Certificate of Analysis: this compound (CAS 69383-61-5). Link
-
PubChem . Compound Summary for 2,4-Dimethylaniline Derivatives. National Library of Medicine. Link
-
Google Patents . WO2021069705A1 - Isoindolinone compounds. (Describes usage as intermediate). Link
-
ChemicalBook . CAS 69383-61-5 Datasheet. Link
Sources
Technical Guide: Spectral Characterization of 5-Chloro-2,4-dimethylaniline
The following is an in-depth technical guide on the spectral data for 5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5). This guide is designed for analytical chemists, process engineers, and researchers involved in the characterization and quality control of halogenated aniline derivatives.[1]
Executive Summary & Chemical Identity
This compound (also known as 5-chloro-2,4-xylidine) is a critical intermediate in the synthesis of agrochemicals, pigments, and pharmaceutical actives.[1] Its structural uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is essential for validating structural integrity and assessing purity during synthesis.[1]
Core Chemical Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 69383-61-5 |
| Molecular Formula | |
| Molecular Weight | 155.62 g/mol |
| SMILES | NC1=CC(Cl)=C(C)C=C1C |
| Appearance | Off-white to brownish crystalline solid |
| Melting Point | 96–98 °C |
Molecular Structure & Theoretical Prediction
Understanding the electronic environment of the nuclei is a prerequisite for interpreting the spectra. The molecule consists of an electron-rich aniline core modified by:
-
Amino Group (-NH
) at C1: Strong electron donor (shielding ortho/para protons). -
Methyl Groups (-CH
) at C2 and C4: Weak electron donors (hyperconjugation). -
Chlorine Atom (-Cl) at C5: Electron-withdrawing (inductive) but weak donor (resonance).[1]
Structural Diagram & Numbering
The following diagram illustrates the canonical numbering used for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound is characterized by the high symmetry of its substitution pattern relative to the proton environments.[1] The presence of substituents at positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to each other.[1]
Proton NMR ( H NMR)
Solvent: DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C6) | 6.30 – 6.40 | Singlet (s) | 1H | Upfield aromatic: Ortho to the strong donor -NH |
| Ar-H (C3) | 6.85 – 6.95 | Singlet (s) | 1H | Downfield aromatic: Trapped between two methyl groups.[1] Meta to -NH |
| -NH | 3.40 – 3.60 | Broad Singlet (br s) | 2H | Exchangeable protons. Shift varies with concentration and solvent (typically ~4.8 ppm in DMSO). |
| 4-CH | 2.25 | Singlet (s) | 3H | Methyl adjacent to Cl (deshielding influence).[1] |
| 2-CH | 2.15 | Singlet (s) | 3H | Methyl ortho to -NH |
Key Diagnostic Feature: The aromatic region shows two distinct singlets . Unlike typical aniline derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates H3 and H6, resulting in no observable strong coupling (
Carbon NMR ( C NMR)
Solvent: CDCl
| Carbon Type | Chemical Shift ( | Assignment |
| C-N (C1) | 142.5 | Quaternary, attached to heteroatom (N).[1] Most deshielded. |
| C-Cl (C5) | 123.0 | Quaternary, attached to Cl. |
| C-Me (C2, C4) | 120.0 – 128.0 | Quaternary aromatic carbons bearing methyls.[1] |
| C-H (C3) | 131.5 | Methine, meta to donors.[1] |
| C-H (C6) | 116.0 | Methine, ortho to NH |
| -CH | 18.5, 22.1 | Aliphatic methyl carbons.[1] |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the primary amine functionality and the chlorination status.[1]
| Functional Group | Wavenumber (cm | Intensity | Mode |
| Primary Amine (-NH | 3450 & 3360 | Medium | N-H Stretching (Asymmetric & Symmetric doublet).[1] |
| Aromatic C-H | 3020 – 3050 | Weak | C-H Stretching ( |
| Aliphatic C-H | 2920 – 2960 | Medium | C-H Stretching (Methyl groups). |
| Ring C=C | 1620 & 1580 | Strong | Aromatic ring breathing / N-H Scissoring overlap. |
| C-N Stretch | 1260 – 1300 | Strong | Aryl C-N bond stretch. |
| Aryl Chloride (C-Cl) | 700 – 800 | Strong | C-Cl Stretching (Characteristic fingerprint).[1] |
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine via its characteristic isotope pattern.
Isotope Pattern Analysis
Chlorine exists as
-
Molecular Ion (M
): 155[1] -
Isotope Peak (M+2):
157[1] -
Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1 ratio is the hallmark of a mono-chlorinated compound.
Fragmentation Pathway
The fragmentation follows standard aromatic amine pathways:
-
Molecular Ion:
155 (Base Peak or near Base Peak). -
Loss of Cl: Homolytic cleavage of the C-Cl bond yields
. -
Loss of Methyl: Loss of a methyl radical (
) yields . -
Ring Degradation: Lower mass fragments at
91 (tropylium-like) and 77 (phenyl).
[1]
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from concentration broadening:
-
Solvent Selection: Use DMSO-
(99.8% D) for best solubility and separation of the NH peak. CDCl is acceptable but may cause the NH peak to broaden or merge with water traces. -
Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles (e.g., iron salts from reduction steps).[1]
Purity Assessment Workflow
When analyzing a synthesized batch, use the following logic gate:
-
Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?
-
Check
H NMR: Are there exactly two aromatic singlets?
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, this compound.[1] Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard reference for NMR additivity rules).
-
Google Patents (2021). WO2021069705A1 - Isoindolinone compounds. (Contains synthetic protocols involving this compound).[1][5][2][6] Retrieved from
Sources
- 1. US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,4-Dimethyl aniline(95-68-1) 1H NMR [m.chemicalbook.com]
- 4. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]
- 5. WO2021069705A1 - Isoindolinone compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comprehensive Structural & Conformational Analysis of 5-Chloro-2,4-dimethylaniline
Executive Summary
5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5), also known as 5-chloro-2,4-xylidine, represents a distinct class of poly-substituted anilines where steric and electronic effects compete to define molecular geometry.[1][2] Unlike its symmetric isomers, this molecule features a unique "push-pull" electronic environment created by the electron-donating methyl groups (positions 2,[2]4) and the electron-withdrawing chlorine (position 5), all centered around the nucleophilic amino group.[1][2]
This guide provides a rigorous analysis of the molecule's spatial arrangement, focusing on the ortho-effect exerted by the C2-methyl group on the amino moiety.[1][2] We present self-validating protocols for structural characterization (NMR, XRD) and computational modeling (DFT) to aid in the development of downstream azo-dyes and agrochemical actives.
Molecular Architecture & Electronic Properties[1][2]
Chemical Identity[1][2][3][4][5][6]
-
SMILES: CC1=CC(=C(C=C1N)Cl)C (Note: Isomer specific)
Electronic Environment
The reactivity of this compound is governed by the interplay of substituents on the benzene ring:
-
Amino Group (-NH₂): Strongly activating, ortho/para directing.
-
Methyl Groups (-CH₃): Weakly activating.[1][2] The C2-methyl provides significant steric bulk.[1][2]
-
Chlorine Atom (-Cl): Deactivating (inductive) but ortho/para directing (resonance).[2]
Key Insight: The C5-chlorine atom is strategically positioned para to the C2-methyl and meta to the amino group.[1][2] This creates a localized area of electron density distortion, making the C6 proton (between -NH₂ and -Cl) highly diagnostic in NMR spectroscopy due to the combined shielding/deshielding effects.[1][2]
Conformational Dynamics: The Ortho-Effect[1][2]
The defining structural feature of this compound is the steric interaction between the amino group at C1 and the methyl group at C2.[1][2]
Steric Inhibition of Resonance
In unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, favoring a planar geometry (sp² hybridization).[1][2] However, in this compound:
-
The C2-Methyl group physically obstructs the planar alignment of the amino group.[1][2]
-
Consequence: The amino group is forced to rotate out of the aromatic plane or adopt a more pyramidal (sp³) geometry to minimize steric clash.[1][2]
-
Measurable Outcome: This reduces the conjugation of the nitrogen lone pair with the ring, slightly decreasing the basicity compared to unhindered xylidines and altering the UV-Vis absorption maximum.[1][2]
Computational Visualization (Workflow)
To validate this conformation, a Density Functional Theory (DFT) workflow is required.[2]
Caption: DFT workflow to determine the energetic barrier of amino group rotation caused by the C2-methyl steric hindrance.
Experimental Characterization Protocols
To ensure scientific integrity, the following protocols utilize internal standards and specific solvent environments to guarantee reproducibility.
Nuclear Magnetic Resonance (NMR) Protocol
The presence of the Chlorine atom at C5 and Methyls at C2/C4 creates a distinct splitting pattern.[1][2]
Methodology:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.
-
Acquisition: 1H NMR (400 MHz minimum).
Predicted Spectral Data (Self-Validation Checklist):
| Moiety | Approx. Shift (δ ppm) | Multiplicity | Integration | Structural Justification |
| -NH₂ | 3.40 - 3.80 | Broad Singlet | 2H | Exchangeable protons; broadened by quadrupole N. |
| Ar-H (C6) | 7.05 - 7.15 | Singlet | 1H | Deshielded by adjacent Cl; Singlet due to no neighbors.[1][2] |
| Ar-H (C3) | 6.80 - 6.90 | Singlet | 1H | Shielded by methyls; Singlet (isolated between Me groups).[1][2] |
| C2-CH₃ | 2.10 - 2.20 | Singlet | 3H | Ortho to amine; slightly distinct from C4-Me.[1][2] |
| C4-CH₃ | 2.20 - 2.30 | Singlet | 3H | Para to amine; typical benzylic shift.[1][2] |
Note: If Ar-H signals appear as doublets, the sample is likely the 2,5-dimethyl isomer (impurity).[1][2]
Single Crystal X-Ray Diffraction (XRD)
Obtaining a single crystal is the gold standard for confirming the non-planar conformation of the amino group.[1][2]
Crystallization Protocol:
-
Solvent System: Ethanol/Water (80:20 v/v).[2]
-
Method: Slow evaporation at 4°C.
-
Validation: The structure must solve in a centrosymmetric space group (typically P2₁/c for anilines) with an R-factor < 5%.[1][2]
Synthesis & Impurity Profiling[1][2][6]
Understanding the synthesis is vital for identifying critical impurities that affect structural analysis.[1][2] The primary route involves the chlorination of 2,4-dimethylaniline.[2]
Caption: Synthesis pathway highlighting the regioselectivity governed by steric hindrance at the C6 position.
Regioselectivity Logic: The C6 position is sterically crowded (sandwiched between the NH₂ and the C1-Methyl group).[1][2] Therefore, electrophilic chlorination preferentially occurs at the C5 position (less hindered), yielding the target molecule.[1][2] However, trace amounts of the 6-chloro isomer are the primary impurity to screen for using the NMR protocol above.[1][2]
Pharmaceutical & Toxicological Implications[1][2]
While this compound is primarily an industrial intermediate, its structural similarity to other halo-anilines necessitates strict handling.[1][2]
-
Metabolic Activation: Like many anilines, this molecule can undergo N-hydroxylation by cytochrome P450 enzymes.[1][2] The steric bulk at C2 may retard N-acetylation (a detoxification pathway), potentially increasing the residence time of the active hydroxylamine metabolite.[1][2]
-
Genotoxicity: The planarity (or lack thereof) influences intercalation into DNA.[2] The "twisted" conformation predicted in Section 3 suggests a lower intercalation potential compared to planar polycyclic aromatics, but reactivity with DNA bases remains a risk due to the chloro-substituent.[1][2]
References
-
PubChem. (n.d.).[2][4][3] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chloro-2,4-dimethoxyaniline | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4,6-dimethylaniline | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
safety and handling precautions for 5-Chloro-2,4-dimethylaniline
Technical Guide: Safety, Handling, and Operational Protocols for 5-Chloro-2,4-dimethylaniline
Executive Summary
This compound (CAS 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, including isoindolinone derivatives and potential anticancer agents.[1][2] Due to its structural characteristics—an aromatic amine substituted with both chlorine and methyl groups—it presents specific stability challenges (oxidation sensitivity) and toxicological risks (irritation, potential methemoglobinemia).
This guide synthesizes physicochemical data with field-proven handling protocols to ensure data integrity and personnel safety during experimental workflows.
Physicochemical Profile
The following data aggregates experimental values and structural predictions. Note that while specific GHS data for this isomer is limited compared to its parent aniline, its behavior is consistent with the chloro-xylidine class.
| Property | Specification | Notes |
| Chemical Name | This compound | Synonyms: 1-Amino-5-chloro-2,4-dimethylbenzene |
| CAS Number | 69383-61-5 | Distinct from 5-chloro-2-methylaniline (95-79-4) |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| Physical State | Solid | Crystalline powder or lumps |
| Melting Point | 96°C | Validated experimental value [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Low solubility in water; forms salts with mineral acids |
| pKa (Predicted) | ~3.5 - 4.0 | Less basic than aniline due to electron-withdrawing Cl |
| Appearance | White to Off-White | Darkens to brown/purple upon air oxidation |
Toxicological Assessment & Risk Profile
While current Safety Data Sheets (SDS) primarily classify this compound as an Irritant, the structural homology to other chloroanilines necessitates a conservative risk assessment assuming class-wide toxicological properties.
Primary Hazards (GHS Classifications)
-
Skin Corrosion/Irritation (Category 2): Causes localized inflammation and dermatitis.
-
Serious Eye Damage/Irritation (Category 2A): Particulate contact can cause severe mechanical and chemical irritation.
-
STOT - Single Exposure (Category 3): Respiratory tract irritation upon inhalation of dust.
The "Silent" Hazard: Methemoglobinemia
Researchers must treat this compound as a potential methemoglobin-inducing agent. Aromatic amines can be metabolized (N-hydroxylation) to reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.
-
Early Signs: Cyanosis (blue lips/fingernails), fatigue, headache.
-
Latency: Symptoms may be delayed 2–4 hours post-exposure.
Safety Engineering & Hierarchy of Controls
To mitigate the risks of dermal absorption and dust inhalation, a strict hierarchy of controls must be implemented.
Figure 1: Risk Mitigation Strategy. Engineering controls are prioritized to contain the solid powder at the source.
Operational Protocols
Storage and Stability
The amino group is susceptible to oxidation, leading to the formation of colored impurities (azo/azoxy compounds).
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.
Handling & Weighing
Objective: Prevent dust generation and surface contamination.
-
Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Toluene) inside the hood before transporting it to the reaction vessel. Solutions are safer to handle than dust.
Reaction Workup (Quenching)
When using this compound as a nucleophile:
-
Acidic Wash: If the reaction allows, wash the organic layer with dilute HCl (1M). This converts unreacted aniline into its water-soluble hydrochloride salt, removing it from the organic product and sequestering it in the aqueous waste stream.
-
Waste Segregation: Aqueous waste containing this amine should be flagged as "Toxic/Halogenated Organic" and not mixed with general aqueous waste.
Emergency Response Workflow
In the event of exposure, immediate action is required to prevent systemic absorption.
Figure 2: Emergency Response Protocol. Rapid decontamination is critical to prevent transdermal absorption.
First Aid Specifics:
-
Skin: Do not use ethanol or solvents to wash skin; this increases permeability. Use copious soap and water.
-
Medical Note: Inform emergency personnel that the patient was exposed to a chloroaniline derivative . If signs of methemoglobinemia arise (SpO2 < 90% refractory to oxygen), Methylene Blue is the standard antidote [2].
Disposal Considerations
-
Solid Waste: Contaminated gloves, paper towels, and solid residues must be disposed of as Hazardous Chemical Waste (Incineration).
-
Liquid Waste: Halogenated solvent waste stream. Do not pour down the drain; the compound is toxic to aquatic life (H411 predicted).
References
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for 3-Chloro-4-methylaniline (Analogous Toxicity Data). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Dinitration of 5-Chloro-2,4-dimethylaniline
Introduction: Navigating the Synthesis of a Key Dinitroaniline Intermediate
The synthesis of substituted dinitroanilines is a cornerstone of medicinal and materials chemistry, providing crucial intermediates for pharmaceuticals, herbicides, and dyes.[1] The target of this guide, the dinitrated derivative of 5-Chloro-2,4-dimethylaniline, presents a classic yet nuanced challenge in electrophilic aromatic substitution. The aniline starting material possesses a complex array of directing groups: a strongly activating amino group, two moderately activating methyl groups, and a deactivating, ortho-para directing chloro group.
Direct nitration of anilines with potent nitrating agents like mixed nitric and sulfuric acids is fraught with complexity.[2] The strongly acidic conditions lead to the protonation of the activating amino group into a deactivating, meta-directing anilinium ion (-NH₃⁺).[3] This transformation fundamentally alters the electronic landscape of the aromatic ring, often leading to a mixture of products, including meta-isomers, and increasing the risk of oxidation and decomposition.[2][4][5]
This document provides a comprehensive, field-proven protocol for the direct dinitration of this compound. It emphasizes rigorous temperature control and procedural discipline to navigate the challenges of this reaction. The causality behind each step is explained to empower the researcher with a deep understanding of the process, ensuring both safety and a successful, reproducible outcome.
The Pillar of Synthesis: Unwavering Commitment to Safety
Nitration reactions are energetically potent and demand the highest level of respect and caution. The combination of concentrated nitric and sulfuric acids creates a powerful exothermic and oxidizing system.[6][7] Failure to adhere to strict safety protocols can result in thermal runaway, violent reaction, or explosion.[8]
Core Safety Mandates:
-
Engineering Controls: This entire procedure must be conducted within a certified, high-performance chemical fume hood. A blast shield should be used during the addition of the nitrating mixture.[6]
-
Personal Protective Equipment (PPE): At all times, personnel must wear:
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[9] A spill kit containing a suitable neutralizer for acid spills (e.g., sodium bicarbonate or lime) must be on hand.[11]
-
Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact.[9][12] Always add acid to water, never the reverse. When preparing the mixed acid, nitric acid should be added slowly to sulfuric acid under cooling.[13]
Reaction Scheme and Mechanism
The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.[4][5]
Reaction: this compound → 4-Chloro-2,6-dinitro-3,5-dimethylaniline
Under the strongly acidic conditions, the -NH₂ group is protonated to -NH₃⁺. This group is strongly deactivating and a meta-director. The combined directing influence of the substituents on the anilinium ion ring dictates the position of the incoming nitro groups. The two open positions, C6 and C2, are ortho and para to the activating methyl groups and ortho to the deactivating chloro group, but crucially, they are also ortho and para to the deactivating -NH₃⁺ group. However, the powerful nature of the nitrating mixture and controlled conditions can force nitration at the positions ortho to the anilinium group, which are also activated by the adjacent methyl groups.
Experimental Protocol: From Reagents to Purified Product
This protocol provides a detailed methodology for the synthesis, isolation, and purification of 4-Chloro-2,6-dinitro-3,5-dimethylaniline.
Materials and Equipment
Reagents:
-
This compound (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Crushed Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Low-temperature thermometer (-20°C to 100°C)
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Quantitative Data Summary
| Parameter | Value | Moles (approx.) | Notes |
| This compound | 5.0 g | 0.0295 mol | Starting material (1.0 eq) |
| Concentrated H₂SO₄ (for aniline) | 25 mL | - | Solvent and catalyst |
| Concentrated H₂SO₄ (for nitrating mix) | 10 mL | - | For nitronium ion generation |
| Concentrated HNO₃ (70%) | 5.0 mL | 0.079 mol | Nitrating agent (approx. 2.7 eq) |
| Reaction Temperature | 0°C to 10°C | - | Critical for safety and selectivity |
| Reaction Time | 2-3 hours | - | Monitor by TLC |
| Expected Yield | 70-80% | - | Varies based on purity and handling |
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Anilinium Sulfate Solution
-
Place 25 mL of concentrated sulfuric acid into a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer.
-
Cool the flask in an ice-salt bath to 0°C.
-
Over a period of 15-20 minutes, add 5.0 g of this compound in small portions to the cold, stirring sulfuric acid.
-
Causality: This slow addition into cold acid is critical to dissipate the heat from the exothermic acid-base reaction and formation of the anilinium salt.[14] Maintaining a low temperature prevents degradation of the starting material.
-
Step 2: Preparation of the Nitrating Mixture
-
In a separate beaker, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
EXTREMELY CAREFULLY , add 5.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant swirling or stirring.[13]
-
Keep the nitrating mixture in the ice bath until ready for use.
-
Causality: This procedure generates the highly reactive nitronium ion (NO₂⁺). The process is highly exothermic and must be done slowly and with cooling to prevent the uncontrolled release of heat and toxic nitrogen dioxide fumes.[6]
-
Step 3: The Nitration Reaction
-
Ensure the anilinium sulfate solution from Step 1 is maintained between 0°C and 5°C.
-
Transfer the cold nitrating mixture from Step 2 into a dropping funnel fitted onto the central neck of the three-neck flask.
-
Add the nitrating mixture dropwise to the anilinium sulfate solution over approximately 60-90 minutes. The internal temperature of the reaction must be rigorously maintained below 10°C. [14] Use the ice-salt bath to control the temperature.
-
Causality: This is the most critical step. Slow, controlled addition at low temperature prevents thermal runaway, reduces the formation of oxidized byproducts, and improves the selectivity of the dinitration.[15]
-
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour to ensure the reaction goes to completion.
Step 4: Product Isolation and Work-up
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. A yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[15]
Step 5: Neutralization and Final Wash
-
Suspend the crude solid in about 50 mL of a 5% sodium bicarbonate solution and stir for 15 minutes.
-
Filter the solid again and wash thoroughly with deionized water.
-
Causality: This step neutralizes any remaining traces of acid trapped within the solid product.[15] Acidic impurities can compromise product stability and interfere with subsequent steps.
-
-
Press the solid as dry as possible on the filter.
Purification and Characterization
Purification:
-
The primary method for purification is recrystallization. Ethanol is a common solvent for this class of compounds.[17]
-
Dissolve the crude, dried product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.[13]
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it to literature values. A sharp melting range indicates high purity.
-
Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualization of the Experimental Workflow
The following diagram outlines the critical stages of the synthesis.
Caption: Workflow for the dinitration of this compound.
References
- Google Patents. (n.d.). Method for producing 5-chloro-2-nitroaniline.
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
- Urbanski, T. (n.d.). On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved February 5, 2026, from [Link]
- Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 638-645.
- Google Patents. (n.d.). Preparation of 2,6-dinitroanilines.
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved February 5, 2026, from [Link]
-
HitGen. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved February 5, 2026, from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2,6-dialkylanilines.
- Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dinitroaniline. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Various methods to obtain nitrated anilines. Retrieved February 5, 2026, from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved February 5, 2026, from [Link]
-
Khan Academy. (n.d.). Nitration of Aniline. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Retrieved February 5, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. Retrieved February 5, 2026, from [Link]
-
PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Retrieved February 5, 2026, from [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). The Nitration of Aniline. Retrieved February 5, 2026, from [Link]
-
Columbus Chemical Industries, Inc. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylquinoline. Retrieved February 5, 2026, from [Link]
-
Standard Operating Procedure. (n.d.). Sulfuric acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-nitroaniline.
-
ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved February 5, 2026, from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved February 5, 2026, from [Link]
Sources
- 1. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Notes on Environmental Concerns of Nitration [unacademy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.com [ehs.com]
- 10. labproinc.com [labproinc.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
use of 5-Chloro-2,4-dimethylaniline in polymer chemistry
Application Note: 5-Chloro-2,4-dimethylaniline in Advanced Polymer Architectures
Abstract
This technical guide details the strategic application of This compound (CAS: 95-74-9), also known as 5-chloro-2,4-xylidine, in the synthesis of functional polymer systems. While historically utilized primarily as an intermediate for azo pigments (e.g., Pigment Yellow 83), its unique substitution pattern—combining electron-donating methyl groups with an electron-withdrawing chlorine atom—offers distinct advantages in conductive polymers , polyimide chain engineering , and functionalized azo-polymer matrices . This document provides validated protocols for researchers aiming to exploit these steric and electronic properties for high-performance materials.
Chemical Profile & Safety Architecture
Compound: this compound Role: Monomer / Chain Terminator / Diazo Component Key Attributes:
-
Steric Hindrance: The ortho-methyl and meta-chloro substituents disrupt planar stacking, enhancing solubility in resulting polymers.
-
Electronic Tuning: The inductive effect (-I) of Chlorine competes with the hyperconjugation of Methyls, tuning the oxidation potential in conductive polymers.
Safety Protocol (CRITICAL):
-
Hazard: Aromatic amines are potent skin sensitizers and potential carcinogens. This compound is toxic by inhalation, ingestion, and skin contact.
-
Handling: All procedures must be conducted in a Class II Fume Hood. Double-gloving (Nitrile/Laminate) is mandatory.
-
Waste: Segregate all amine-contaminated waste into "Toxic Organic" streams. Do not mix with oxidizing acids outside of controlled reaction vessels.
Application I: Synthesis of Soluble Conductive Polymers
Context: Unsubstituted polyaniline (PANI) suffers from poor solubility. Polymerizing this compound yields a derivative with enhanced solubility in organic solvents (THF, CHCl₃) due to the methyl/chloro substituents disrupting inter-chain H-bonding, making it suitable for anti-static coatings.
Mechanism: Chemical Oxidative Polymerization
The polymerization proceeds via a radical cation mechanism. The steric bulk at the 2,4-positions directs the coupling predominantly to the para-position relative to the amine (head-to-tail), though the 5-chloro group influences regioselectivity.
Figure 1: Oxidative polymerization pathway. The oxidant extracts an electron to form a radical cation, initiating chain growth.
Experimental Protocol
Reagents:
-
Monomer: this compound (0.1 mol)
-
Oxidant: Ammonium Persulfate (APS) (0.125 mol)
-
Solvent: 1.0 M HCl (Aqueous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 15.56 g (0.1 mol) of monomer in 300 mL of 1.0 M HCl in a 1L three-neck round-bottom flask. Cool to 0–5°C using an ice/salt bath. Low temperature is crucial to prevent side reactions and ortho-coupling.
-
Oxidant Preparation: Dissolve 28.5 g (0.125 mol) of APS in 100 mL of 1.0 M HCl.
-
Initiation: Add the APS solution dropwise to the monomer solution over 60 minutes under vigorous stirring. The solution will transition from colorless to pink, then dark green (Emeraldine salt form).
-
Polymerization: Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature (RT) for 18 hours.
-
Purification:
-
Filter the dark precipitate under vacuum.
-
Wash 1: 500 mL 1.0 M HCl (removes oligomers).
-
Wash 2: Acetone (removes unreacted monomer).
-
Dedoping (Optional for Solubility): Stir precipitate in 0.1 M NH₄OH for 2 hours to convert to the blue Emeraldine Base (soluble in NMP/THF).
-
-
Drying: Vacuum oven at 60°C for 24 hours.
Expected Data:
| Property | Value/Observation |
|---|---|
| Yield | 65–75% |
| Appearance | Dark Green (Salt) / Dark Blue (Base) |
| Conductivity (Pressed Pellet) | 10⁻² – 10⁻¹ S/cm (Lower than PANI due to steric twist) |
| Solubility (Base form) | Soluble in NMP, DMF, THF, CHCl₃ |
Application II: Polyimide Chain End-Capping
Context: In polyimide synthesis, precise molecular weight control is vital for melt-processability. This compound acts as a monofunctional chain terminator . Its hydrophobic methyl groups and chloro-substituent improve the moisture resistance of the final polyimide film.
Stoichiometry & Logic
To target a specific degree of polymerization (
Protocol: Two-Step Chemical Imidization
Reagents:
-
Dianhydride: BPDA (Biphenyl tetracarboxylic dianhydride)
-
Diamine: ODA (Oxydianiline)
-
End-Capper: this compound
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Polyamic Acid Synthesis:
-
Charge ODA (0.98 eq) into a flame-dried flask with NMP (15 wt% solids). Stir until dissolved.
-
Add BPDA (1.00 eq) in portions. Stir at RT for 4 hours. The solution viscosity will increase significantly.
-
-
End-Capping:
-
Add this compound (0.04 eq + excess). The monoamine reacts with the terminal anhydride groups.
-
Stir for 2 hours at RT.
-
-
Chemical Imidization:
-
Add Acetic Anhydride (4 eq) and Pyridine (4 eq) as dehydration agents.
-
Heat to 80°C for 4 hours. The polyimide will precipitate or remain in solution depending on the backbone.
-
-
Workup: Precipitate into methanol, wash with water, and dry.
Why this works: The 2,4-dimethyl substitution prevents the end-group from stacking too efficiently, disrupting crystallinity at the chain ends and improving solubility, while the Chlorine atom adds a dipole that can improve adhesion to metal substrates.
Application III: Functional Azo-Polymer Pigments
Context: This is the classic industrial route adapted for research. The amine is diazotized and coupled with a polymerizable monomer (like methacryloyl derivatives) or a polymer matrix component.
Protocol: Diazotization and Coupling
Reaction Scheme:
Step-by-Step Procedure:
-
Diazotization:
-
Slurry this compound (0.1 mol) in 50 mL 5M HCl.
-
Cool to 0°C .
-
Add NaNO₂ (0.105 mol) solution dropwise. Maintain temp < 5°C.
-
Test: Solution should turn clear (diazonium salt formed). Verify excess nitrite with starch-iodide paper (turns blue). Destroy excess with sulfamic acid.
-
-
Coupling (e.g., to 2-Naphthol for reference pigment):
-
Dissolve 2-Naphthol (0.1 mol) in NaOH solution.
-
Slowly add the diazonium salt solution to the naphthol solution at pH 9-10.
-
The azo pigment precipitates immediately (Red/Orange).
-
-
Polymer Integration (Masterbatch):
-
Filter, wash, and dry the pigment.
-
Melt Blending: Disperse the pigment (1-5 wt%) into Polypropylene (PP) or PVC using a twin-screw extruder at 180°C.
-
Note: The thermal stability of the 5-chloro-2,4-dimethyl moiety (up to ~240°C) makes it suitable for engineering plastics.
-
References
-
Conductive Polymer Synthesis (Analogous Systems)
-
Polyimide End-Capping Strategies
-
Meador, M. A. B., et al. (2001).[3] 7-Hydroxynadic Acid: A New End Cap for Improved Oxidation Resistance in Addition Polyimides. Macromolecules.
- Relevance: Defines the stoichiometry and impact of end-cappers on polyimide thermal properties.
-
-
Azo Dye Synthesis & Diazotization
- Hunger, K., et al. (2005).
- Relevance: The definitive text on using chlorinated xylidines in azo pigment chemistry (e.g., Pigment Yellow 83 precursors).
-
Safety Data & Handling
Sources
- 1. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]
- 2. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,4-dimethylaniline
Welcome to the technical support center for the synthesis of 5-Chloro-2,4-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity. Drawing from established chemical principles and field-proven insights, we provide in-depth solutions to specific issues you may encounter.
Section 1: Synthesis Strategy Overview
The preparation of this compound is primarily approached via two distinct synthetic routes:
-
Direct Electrophilic Chlorination: This route involves the direct chlorination of the starting material, 2,4-dimethylaniline (2,4-xylidine). While seemingly more direct, this pathway is often plagued by issues of poor regioselectivity due to the powerful activating effects of the amine and methyl substituents.
-
Reduction of a Nitro Intermediate: A more reliable and higher-yielding approach involves the synthesis of a nitro precursor, 5-chloro-2,4-dimethylnitrobenzene, followed by its reduction to the desired aniline. This multi-step process offers superior control over isomer formation.
The choice of strategy often depends on the scale, available starting materials, and desired purity of the final product. The following diagram provides a high-level decision-making framework.
Caption: Decision framework for selecting a synthetic route.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Question 1: I am attempting the direct chlorination of 2,4-dimethylaniline and my final product is a mixture of isomers, resulting in a very low yield of the desired 5-chloro product. How can I improve this?
Answer: This is the most common issue with the direct chlorination route. The root cause is the powerful ortho, para-directing nature of the amino (-NH₂) group, which strongly activates the aromatic ring for electrophilic substitution. Compounded by the directing effects of the two methyl groups, chlorination can occur at multiple positions (3-, 5-, and 6-).
Causality & Solution:
To enforce chlorination at the desired 5-position, you must temporarily diminish the activating effect of the amino group and leverage its steric bulk. This is achieved by protecting the amine, most commonly by converting it into its hydrochloride salt.
-
Mechanism of Control: By protonating the aniline with a strong acid like hydrochloric acid (HCl), you form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. While this seems counterintuitive, the deactivation is key. It tempers the reaction, preventing over-chlorination, and the steric hindrance of the protonated amine, along with the directing influence of the methyl groups, favors substitution at the 5-position.[1]
-
Recommended Protocol: Suspend the 2,4-dimethylaniline in an inert solvent (e.g., halogenated hydrocarbons) and treat it with hydrogen chloride gas or concentrated HCl to form the hydrochloride salt in situ. Then, introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) at a controlled temperature, typically between 0°C and 80°C.[1] After the reaction, the aniline is liberated by neutralization with a base.
Question 2: My reaction mixture and final product are consistently dark brown or black, suggesting decomposition. What is causing this and how can it be prevented?
Answer: Anilines, particularly substituted anilines like 2,4-dimethylaniline, are highly susceptible to air oxidation. The formation of colored impurities is almost always due to the generation of oxidized polymeric species. This is exacerbated by elevated temperatures, the presence of acid, and exposure to air (oxygen).
Causality & Solution:
-
Inert Atmosphere: The most critical preventative measure is to run the reaction under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
Temperature Control: Avoid excessive temperatures. While some reactions require heating, monitor the temperature closely and avoid prolonged exposure to high heat, which can accelerate decomposition.[2]
-
Workup Conditions: During the workup, especially when neutralizing the reaction mixture to liberate the free amine, perform the steps quickly and, if possible, with cooled solutions to minimize oxidation.
-
Purification: If the crude product is already discolored, purification via vacuum distillation is often effective at separating the desired colorless or pale-yellow aniline from non-volatile, colored polymeric impurities.[1][2]
Question 3: I'm using catalytic hydrogenation to reduce 5-chloro-2,4-dimethylnitrobenzene, but I'm seeing a significant amount of 2,4-dimethylaniline as a byproduct. What is causing this de-chlorination?
Answer: This side reaction is known as hydrodehalogenation, a common issue when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C). The catalyst can cleave the carbon-chlorine bond in the presence of hydrogen.
Causality & Solution:
The key is to select a catalyst and reaction conditions that favor the reduction of the nitro group while minimizing the cleavage of the C-Cl bond.
-
Catalyst Choice: While Pd/C is highly efficient for nitro reduction, it is also aggressive towards aryl halides. Platinum-on-carbon (Pt/C) can sometimes be a better choice.[3] Raney Nickel is another alternative often used to avoid dehalogenation.[4]
-
Catalyst Modifiers/Poisons: A highly effective strategy is to selectively "poison" or modify the catalyst to reduce its activity towards hydrodehalogenation. The addition of small quantities of morpholine or other amines to the reaction mixture can significantly suppress the elimination of chlorine without substantially slowing the nitro reduction.[3]
-
Control of pH: Maintaining a slightly basic pH (8-10) during the hydrogenation can also help suppress dehalogenation. This can be achieved by adding a compound like disodium hydrogenphosphate to the reaction mixture.[3]
-
Reaction Conditions: Use the mildest conditions possible. This means operating at the lowest effective hydrogen pressure (e.g., 5-15 bar) and temperature (e.g., 80-100°C) that still allows for a reasonable reaction rate.[3]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best method for synthesizing the 5-chloro-2,4-dimethylnitrobenzene precursor?
-
A: The standard method is the nitration of 4-chloro-m-xylene using a mixture of nitric acid and sulfuric acid. Careful control of temperature is crucial to prevent the formation of dinitro byproducts.
-
-
Q: Which chlorinating agent is recommended for the direct chlorination route?
-
A: Both chlorine gas and sulfuryl chloride (SO₂Cl₂) are effective. Sulfuryl chloride can be easier to handle in a laboratory setting than chlorine gas. A patent describes a 70% yield using sulfuryl chloride followed by steam distillation.[1]
-
-
Q: What are the ideal purification techniques for achieving >99% purity?
-
A: A multi-step approach is best.
-
Acid-Base Extraction: Dissolve the crude product in a dilute acid (e.g., 10% HCl) to form the water-soluble salt. Wash with an organic solvent (like ether or dichloromethane) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the free amine, which can be extracted into an organic solvent.[2]
-
Vacuum Distillation: This is highly effective for removing residual starting materials, solvents, and any high-boiling point impurities.[1]
-
Recrystallization: If the distilled product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can further enhance purity.[5]
-
-
-
Q: Which analytical techniques are best for monitoring reaction progress and final purity?
-
A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the reaction's progress. For quantitative analysis of the final product's purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) are the industry standards.[6][7]
-
Section 4: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis via Reduction of 5-Chloro-2,4-dimethylnitrobenzene
This protocol prioritizes yield and purity through a controlled catalytic hydrogenation process designed to minimize hydrodehalogenation.
Step-by-Step Methodology:
-
Reactor Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 5-chloro-2,4-dimethylnitrobenzene (1.0 eq), an aromatic solvent such as xylene, and a 5% Platinum-on-Carbon (Pt/C) catalyst (sulfited, if available, ~1-2% by weight of the nitro compound).[3]
-
Additive Introduction: Add disodium hydrogenphosphate (0.1 eq) and morpholine (0.5% by weight of the nitro compound) to the mixture.[3]
-
Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 10-15 bar. Heat the mixture to 95-100°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain these conditions for 1-2 hours after hydrogen uptake stops to ensure complete conversion.
-
Workup: Cool the reactor to ~80°C and carefully vent the hydrogen. Purge with nitrogen. Filter the hot reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Add water to the filtrate and remove the xylene via steam distillation. The product, this compound, will precipitate from the aqueous solution upon cooling.[3]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, further purify by vacuum distillation.
Protocol 2: Regioselective Direct Chlorination of 2,4-Dimethylaniline
This protocol is an alternative that improves the selectivity of direct chlorination.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 2,4-dimethylaniline (1.0 eq) in carbon tetrachloride (or another suitable inert solvent) in a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.
-
Chlorination: While maintaining the temperature between 45-50°C, add sulfuryl chloride (1.0 eq) dropwise over 1-2 hours. Stir for an additional 2-3 hours at this temperature.[1]
-
Workup: Cool the reaction mixture. Add a 15% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to liberate the free amine.
-
Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by steam distillation, followed by vacuum distillation to yield pure this compound.[1] A yield of approximately 70% can be expected.[1]
Section 5: Visualizations & Data
Reaction Mechanisms and Workflows
Caption: A logical workflow for troubleshooting low yield issues.
Data Tables
Table 1: Comparison of Primary Synthesis Routes
| Feature | Route 1: Direct Chlorination | Route 2: Reduction of Nitro Precursor |
| Starting Material | 2,4-Dimethylaniline | 5-Chloro-2,4-dimethylnitrobenzene |
| Key Advantage | Fewer steps | High selectivity and yield |
| Major Drawback | Poor regioselectivity, isomer formation[1] | Requires additional synthesis steps |
| Typical Yield | 40-70% (highly variable)[1] | >90%[3][8] |
| Purity Profile | Often requires extensive purification | Can yield high purity product directly |
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple Isomers | Strong activating effect of -NH₂ group | Protect the amine as a hydrochloride salt before chlorination.[1] |
| Product Discoloration | Air oxidation of the aniline | Perform the reaction under an inert (N₂/Ar) atmosphere; avoid excessive heat. |
| De-chlorination | Overly active hydrogenation catalyst (e.g., Pd/C) | Use a modified catalyst (e.g., Pt/C), add a catalyst poison like morpholine, or control pH.[3] |
| Incomplete Reaction | Insufficient reaction time/temp; deactivated catalyst | Increase reaction time, slightly increase temperature, or use fresh catalyst. |
References
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
-
Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | Request PDF - ResearchGate. Available at: [Link]
- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents.
-
Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant - IOPscience. Available at: [Link]
-
3,4-dimethylaniline - Organic Syntheses Procedure. Available at: [Link]
-
Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides - MDPI. Available at: [Link]
-
N,N-Dimethylaniline - Wikipedia. Available at: [Link]
-
Dimethylaniline : Synthesis - YouTube. Available at: [Link]
-
Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline - PMC. Available at: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. Available at: [Link]
- EP0054809A1 - Process for the preparation of 5-amino-2,4 dimethylacetanilide - Google Patents.
-
Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids - Atlantis Press. Available at: [Link]
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION - aircc. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. Available at: [Link]
Sources
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-2,4-dimethylaniline Coupling Optimization
The following technical guide is designed for researchers and process chemists optimizing reaction conditions for 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) . It addresses the two primary "coupling" modalities relevant to this scaffold: Diazotization-Azo Coupling (Pigment/Dye Chemistry) and Palladium-Catalyzed Buchwald-Hartwig Amination (Pharmaceutical Intermediates).
Status: Active Subject: Optimization & Troubleshooting for 5-Cl-2,4-DMA Coupling Audience: Process Chemists, Medicinal Chemists
Reactivity Profile & Pre-Reaction Analysis
Before initiating any coupling protocol, you must account for the specific steric and electronic environment of 5-Cl-2,4-DMA.
-
Steric Hindrance (The "Ortho Effect"): The methyl group at the 2-position (ortho to the amine) creates significant steric bulk. This retards nucleophilic attack in SNAr reactions and impedes coordination in catalytic cycles compared to unhindered anilines.
-
Electronic Deactivation: The 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), reducing the basicity and nucleophilicity of the amine.
-
Solubility: The free base is lipophilic. In aqueous diazotization, the hydrochloride salt often precipitates, creating a heterogeneous mixture that traps unreacted amine.
Quick Reference Data
| Parameter | Value / Characteristic | Impact on Protocol |
| CAS | 95-68-1 | Verification |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Est.) | Requires strong acid for complete protonation. |
| Solubility (Free Base) | Ethanol, Ether, Toluene | Good for Pd-coupling. |
| Solubility (HCl Salt) | Low in cold water | Critical: Requires vigorous stirring or surfactants during diazotization. |
Module A: Diazotization & Azo Coupling (Aqueous Route)
Primary Application: Synthesis of Azo Pigments (e.g., Naphthol Reds).
Standard Operating Procedure (SOP)
Objective: Generate a stable diazonium salt and couple it with a nucleophile (e.g., Naphthol AS) without forming triazene side products.
-
Slurry Formation: Charge 5-Cl-2,4-DMA (1.0 eq) into HCl (2.5–3.0 eq, 2M to 5M). Note: If the salt forms a thick paste, add a non-ionic surfactant (e.g., Tween-80) to improve dispersion.
-
Diazotization: Cool to 0–5°C . Add NaNO₂ (1.05 eq) solution dropwise. Maintain temperature strictly.
-
Clarification: Stir for 30 mins. Destroy excess nitrous acid with Sulfamic Acid (starch-iodide paper test should be negative).
-
Coupling: Add the diazonium solution to the coupler solution (buffered to pH 4–6 for amines, pH 8–10 for phenols).
Troubleshooting Guide (Q&A)
Q1: My diazonium salt solution is cloudy/heterogeneous. Is this a problem?
Yes. 5-Cl-2,4-DMA hydrochloride is sparingly soluble in cold water. If the diazotization is performed on a solid slurry, the interior of the particles may remain unreacted.
Fix: Increase the volume of water or add a co-solvent like acetic acid (10-20% v/v). Alternatively, use "inverse diazotization": dissolve the amine in concentrated acid/solvent first, then pour onto ice/nitrite.
Q2: I see significant tar/phenol formation (decomposition).
Cause: The temperature exceeded 5°C, or the diazonium salt is inherently unstable due to the steric clash of the 2-methyl group destabilizing the $ -N_2^+ $ group.
Fix: Lower the temperature to -5°C to 0°C. Ensure the reaction time is minimized—couple immediately after the starch-iodide endpoint is confirmed.
Q3: The yield is low, and I suspect "Triazene" formation.
Cause: Triazenes form when the diazonium ion reacts with unreacted free amine instead of the coupler. This happens if the reaction mixture is not acidic enough during diazotization.
Fix: Ensure the pH remains < 2 during the nitrite addition. Do not allow the local concentration of nitrite to spike (slow addition).
Workflow Visualization: Diazotization Logic
Figure 1: Decision tree for ensuring complete diazotization and preventing side reactions.
Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Primary Application: Pharmaceutical Intermediates (N-Arylation).[1]
Standard Operating Procedure (SOP)
Objective: Couple the amine of 5-Cl-2,4-DMA with an Aryl Halide (Ar-X). Note: If you are trying to couple the 5-Cl position of the aniline, you need a highly activated catalyst (e.g., Pd-G3-BrettPhos) because the amine poisons the catalyst and the chloride is deactivated.
Recommended Conditions (Amine as Nucleophile):
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol%)
-
Ligand: XPhos or BrettPhos (Best for sterically hindered amines). Avoid simple PPh3.
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional group sensitivity exists).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temp: 80–110°C.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Cause: Catalyst poisoning or ligand dissociation.[1] The 2-methyl group on the aniline makes the reductive elimination step difficult, trapping the Palladium.
Fix: Switch to a "Precatalyst" system (e.g., XPhos Pd G3 or G4 ). These activate rapidly and prevent the formation of inactive Pd-dimers. Increase the Ligand:Pd ratio to 2:1.
Q2: I am getting "homocoupling" of my aryl halide instead of the product.
Cause: The aniline is too sterically hindered to attack the Pd(II) center efficiently.
Fix: Increase the concentration of the aniline (1.2–1.5 eq). Switch to a smaller, more electron-rich ligand if possible, or use BrettPhos , which is specifically designed for hindered primary amines.
Q3: Can I couple at the 5-Chloro position instead of the amine?
Technical Insight: Yes, but it is difficult. You must protect the amine first (e.g., as an acetamide or benzophenone imine) to prevent it from binding to the Pd.
Protocol: Protect amine -> Pd-catalyzed coupling at Cl (requires bulky biaryl phosphine ligands like RuPhos ) -> Deprotect.
Workflow Visualization: Catalyst Optimization
Figure 2: Optimization loop for Pd-catalyzed cross-coupling of hindered anilines.
References
-
BenchChem. Minimizing side reactions during the diazotization and coupling process. Retrieved from .
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3] (General protocol for hindered amines).
-
Fisher Scientific. Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride. (Solubility data proxy). Retrieved from .
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv. Retrieved from .
Sources
catalyst deactivation in reactions involving 5-Chloro-2,4-dimethylaniline
Technical Support Center: Catalyst Optimization & Troubleshooting Subject: Catalyst Deactivation in Reactions Involving 5-Chloro-2,4-dimethylaniline Ticket ID: #CD-5CL-DMA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering stability issues with this compound (5-Cl-2,4-DMA). Whether you are synthesizing this intermediate via hydrogenation or employing it as a nucleophile in cross-coupling, the presence of the chlorine atom at the C5 position and the steric bulk of the methyl groups (C2, C4) create a "perfect storm" for catalyst deactivation.
This guide moves beyond generic advice. We analyze the specific competitive adsorption modes of the halogenated amine and provide self-validating protocols to distinguish between poisoning , leaching , and pore blocking .
Part 1: The Deactivation Diagnostics (Q&A)
Q1: My catalyst activity drops sharply after 50% conversion during the hydrogenation of 5-chloro-2,4-dimethylnitrobenzene. Is this sintering?
Diagnosis: Unlikely to be sintering at standard temperatures (<100°C).[1] This is classic Halide Self-Poisoning coupled with Product Inhibition .
The Mechanism:
-
Hydrodechlorination (HDC): Even trace amounts of C-Cl bond cleavage release HCl.[1]
-
Active Site Blockade: The Cl⁻ ions bind irreversibly to the most active metal sites (corners/edges of Pt or Pd crystallites).[1]
-
Amine Adsorption: The product, 5-Cl-2,4-DMA, is a strong Lewis base.[1] Unlike simple aniline, the 2,4-dimethyl substitution forces the molecule to adopt a specific orientation that may increase the binding energy of the amine nitrogen to the metal surface, effectively competing with the nitro-substrate for H₂ activation.
Troubleshooting Protocol:
-
Check the pH: If the reaction mixture becomes acidic (pH < 4), you are generating HCl.
-
The "Spike" Test: Add 1 mol% of the final product (5-Cl-2,4-DMA) to a fresh reaction before starting. If the initial rate is significantly lower than a clean run, you have severe product inhibition.[1]
Q2: I am seeing "dechlorinated" byproducts (2,4-dimethylaniline). How do I stop this without killing the catalyst?
Diagnosis: You are using a catalyst that is too active for C-Cl insertion.[1] Palladium (Pd) is notorious for this.[1]
The Solution: Switch to a Sulfided Pt/C or a Modified Raney Nickel .
-
Why? Sulfur selectively poisons the highly active "kink" sites responsible for oxidative addition into the C-Cl bond, while leaving the planar terrace sites available for Nitro-reduction.[1]
-
Additive Strategy: Add a scavenger base (MgO or NaOAc) or a specific inhibitor like Morpholine or Piperazine (0.1–0.5 wt%).[1] These amines competitively adsorb on the sites that favor dehalogenation.[1]
Q3: In Buchwald-Hartwig coupling using 5-Cl-2,4-DMA, the Pd catalyst turns into a black precipitate immediately. Why?
Diagnosis: This is Pd-Black formation (agglomeration) caused by Ligand Stripping .[1] The 5-Cl-2,4-DMA amine is sterically crowded (ortho-methyl at C4 and C2 relative to the amine? Correction: In this compound, the amine is at C1.[1] Methyls are at 2 and 4.[1] Chlorine is at 5.).[1]
-
Steric Clash: The ortho-methyl group (C2) makes it difficult for the amine to bind to the Pd(II) center during the transmetallation step.
-
Consequence: The catalytic cycle stalls.[1] The fragile Pd(0)-Ligand complex falls apart, and naked Pd(0) atoms aggregate into inactive Pd-black.[1]
The Fix:
-
Ligand Choice: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) that stabilize the Pd(0) species and facilitate the coupling of hindered amines.[1]
-
Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Use oxidative-addition resistant pre-catalysts like Pd(dba)₂ or G3-Buchwald Palladacycles to ensure the active species enters the cycle correctly.[1]
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competing pathways on the catalyst surface during the synthesis of 5-Cl-2,4-DMA.
Figure 1: Competing deactivation pathways.[1] Note the feedback loop where Hydrodechlorination releases HCl, which poisons the catalyst, potentially slowing the main reaction and encouraging fouling via condensation intermediates.
Part 3: Comparative Catalyst Performance Data
When synthesizing 5-Cl-2,4-DMA, the choice of metal is a trade-off between activity and selectivity (dehalogenation risk).[1]
| Catalyst System | Activity (TOF) | Cl-Retention Selectivity | Deactivation Mode | Recommended For |
| Pd/C (Standard) | High | Low (<85%) | Rapid Cl- Poisoning | NOT Recommended unless Cl removal is desired.[1] |
| Pt/C (Unmodified) | Medium | Medium (90-95%) | Slow Cl- Poisoning | General screening.[1] |
| Pt/C (Sulfided) | Low-Medium | High (>99%) | Stable (Resists Poisoning) | Industrial Synthesis of halogenated anilines.[1] |
| Raney Ni (Mo-doped) | Medium | High (>98%) | Leaching / Oxidation | Cost-sensitive large batches.[1] |
| Pt-Fe/C (Bimetallic) | High | High (>99%) | Fouling (if H2 low) | Advanced, high-selectivity processes.[1] |
Part 4: Validated Experimental Protocols
Protocol A: The "Hot Filtration" Test (Leaching Check)
Use this to determine if your reaction is truly heterogeneous or if leached metal species are doing the work (and subsequently dying).
-
Run Reaction: Start your standard hydrogenation of 5-chloro-2,4-dimethylnitrobenzene.
-
Stop at 30%: When conversion reaches ~30%, stop the stirring and let the catalyst settle (maintain H₂ pressure if possible, or inert gas).
-
Filter Hot: Rapidly filter the hot supernatant into a fresh, pre-heated reactor vessel (exclude air strictly).
-
Resume: Pressurize the filtrate with H₂ and monitor for further conversion.
-
Result Analysis:
Protocol B: Suppression of Hydrodechlorination
Standard Operating Procedure for Pt/C systems.
-
Loading: Charge reactor with 5-chloro-2,4-dimethylnitrobenzene (1.0 eq).
-
Inhibitor: Add Morpholine (0.5 wt% relative to substrate) OR MgO (0.1 eq).[1]
-
Rationale: Morpholine selectively blocks the high-energy sites responsible for C-Cl cleavage without stopping nitro reduction.[1]
-
-
Catalyst: Add 1% Pt/C (sulfided) .
-
Conditions: 5-10 bar H₂, 60-80°C.
-
Note: Do not exceed 90°C; thermal energy increases the probability of overcoming the activation barrier for C-Cl cleavage.
-
Part 5: Troubleshooting Workflow
Use this logic flow to identify the root cause of your specific failure.
Figure 2: Diagnostic logic tree for isolating the deactivation mechanism.
References
-
Catalyst Deactivation Mechanisms in Chlorinated Nitrobenzene Hydrogenation Zhang, Y., & Zhou, J. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances.
-
Suppression of Hydrodechlorination using Pt-Fe Catalysts Yang, H., et al. (2017).[1] Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][2][3] RSC Advances.
-
Buchwald-Hartwig Amination Troubleshooting & Ligand Selection WuXi AppTec. (2023).[1] Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Kinetics of Deactivation in Nitrobenzene Hydrogenation ResearchGate. (2025).[1][4] Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene.
-
General Strategies for Mitigating Catalyst Poisoning ChemCatBio. (2022).[1] Three Sources of Catalyst Deactivation and How To Mitigate Them.
Sources
Validation & Comparative
Publish Comparison Guide: Validation of a High-Selectivity Synthetic Route to 5-Chloro-2,4-dimethylaniline
Executive Summary
The synthesis of 5-Chloro-2,4-dimethylaniline (also known as 5-chloro-2,4-xylidine) presents a classic regioselectivity challenge in aromatic substitution.[1] Traditional direct chlorination of 2,4-dimethylaniline fails to reliably access the 5-position due to the overwhelming ortho/para directing effects of the amino group, typically yielding the 6-chloro isomer or complex mixtures.
This guide validates a "Nitro-First" Synthetic Route that inverts the electronic bias of the substrate.[1] By chlorinating the nitro-precursor (2,4-dimethylnitrobenzene) prior to reduction, we leverage the meta-directing power of the nitro group to lock in the chlorine at the 5-position. This route demonstrates superior yield (>90%), higher isomeric purity, and a reduced environmental footprint compared to traditional protection/deprotection strategies.
The Challenge: The Regioselectivity Paradox
In the development of intermediates for pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals, the position of the halogen atom is critical for biological activity.
The Traditional Route (Direct Chlorination)
Attempting to chlorinate 2,4-dimethylaniline directly using reagents like N-chlorosuccinimide (NCS) or
-
Amino Group (
): Strong ortho/para director.[1] -
Methyl Groups (
): Weak ortho/para directors.[1] -
Outcome: The
group dominates, directing chlorination primarily to the 6-position (ortho) and 3-position (ortho, sterically hindered).[1] Accessing the 5-position (meta to amine) is electronically disfavored, resulting in yields often below 60% with difficult isomer separations.[1]
The New Route: Nitro-Directed Chlorination & Catalytic Reduction[1]
The validated route bypasses the electronic conflict by performing the chlorination before the amine is formed.
Mechanism & Causality
-
Step 1: Regioselective Chlorination
-
Electronic Logic: The nitro group (
) is a strong electron-withdrawing group (EWG) and a meta director.[1] The methyl groups at positions 2 and 4 are ortho/para directors. -
Synergy:
-
Result: All directing effects converge on the 5-position .[1] Steric hindrance at position 3 (flanked by methyl and nitro) further ensures exclusive substitution at C5.[1]
-
Step 2: Catalytic Hydrogenation
Validated Pathway Diagram
Figure 1: Comparative logic flow demonstrating the convergence of directing effects in the Nitro-First route versus the divergent Traditional route.
Comparative Analysis
The following data compares the validated "Nitro-First" route against the standard direct chlorination method.
| Metric | Traditional Route (Direct Chlorination) | Validated New Route (Nitro-Chlorination) | Impact |
| Starting Material | 2,4-Dimethylaniline | 2,4-Dimethylnitrobenzene | Different precursor availability.[1] |
| Regioselectivity | Poor (Favors 6-isomer) | Excellent (>98% 5-isomer) | Eliminates difficult isomer separation.[1] |
| Overall Yield | 55 - 60% | 90 - 92% | Significant cost reduction.[1] |
| Purity (HPLC) | ~95% (requires recrystallization) | >99.5% | Meets pharma-grade specs directly.[1] |
| Atom Economy | Low (Protection steps often needed) | High | Reduced waste generation.[1] |
| Key Reagents | NCS or Cl2, Protection Agents | Cl2/FeCl3, H2, Raney Ni | Scalable industrial reagents. |
Experimental Protocol
Step 1: Synthesis of 5-Chloro-2,4-dimethylnitrobenzene
Objective: Regioselective introduction of chlorine.[1]
-
Setup: Charge a glass-lined reactor with 2,4-dimethylnitrobenzene (1.0 eq) and ferric chloride (
, 0.05 eq) as catalyst. -
Chlorination: Heat the mixture to 60–70°C. Sparge Chlorine gas (
) (1.05 eq) slowly into the mixture over 4 hours.-
Note: Monitor reaction progress via GC to minimize over-chlorination.[1]
-
-
Workup: Purge excess
with nitrogen.[1] Wash the organic layer with water and dilute sodium bicarbonate solution to remove acidic byproducts. -
Isolation: Cool the organic mass to 10°C. The product, 5-chloro-2,4-dimethylnitrobenzene , crystallizes out.[1] Filter and dry.[1][3]
-
Expected Yield: 92-95%.[1]
-
Step 2: Hydrogenation to this compound
Objective: Clean reduction of the nitro group without de-halogenation.[1]
-
Setup: Load the wet cake of 5-chloro-2,4-dimethylnitrobenzene into a high-pressure autoclave. Add Methanol (5 volumes) and Raney Nickel catalyst (5% w/w).[1]
-
Critical: Use a sulfided Pt/C or carefully controlled Raney Ni to prevent hydrogenolysis (stripping off the chlorine atom).[1]
-
-
Reaction: Pressurize with Hydrogen (
) to 10–15 bar. Heat to 50–60°C. Stir vigorously for 6 hours. -
Filtration: Filter the hot solution to remove the catalyst (handle under inert atmosphere).
-
Isolation: Distill off the methanol solvent. The residue is the target This compound .[1]
-
Purification: If necessary, distill under vacuum (bp ~146-148°C) to achieve >99.5% purity.
Validation & Quality Control
To ensure the protocol is self-validating, the following analytical checkpoints must be met:
-
H-NMR Confirmation:
-
HPLC Purity:
-
Method: C18 Column, Acetonitrile/Water gradient.
-
Acceptance Criteria: >99.0% Area.
-
Impurity Limit: Des-chloro analogue (2,4-xylidine) < 0.1% (indicates successful hydrogenation control).[1]
-
References
-
PrepChem. (n.d.).[1] Synthesis of 5-chloro-m-xylene (Analogous regioselectivity principles). Retrieved from [Link]
-
Organic Syntheses. (1931).[1] 3,4-Dimethylaniline (General hydrogenation protocols for nitro-xylenes).[1] Org.[1][4] Synth. 1931, 11, 48. Retrieved from [Link]
-
Google Patents. (2019).[1] Method for synthesizing 2,4-dichloroaniline by continuous chlorination (Demonstrates industrial chlorination techniques).[1] CN110590564A.[1] Retrieved from
-
PubChem. (2025).[1][5] 2,4-Dimethylaniline Compound Summary. Retrieved from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Chloro-2,4-dimethylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for characterizing the products of reactions involving 5-Chloro-2,4-dimethylaniline, a versatile intermediate in the synthesis of various bioactive molecules and dyes. As your Senior Application Scientist, I will navigate you through not just the "how," but the critical "why" behind our experimental choices, ensuring a robust and self-validating analytical workflow.
This guide will utilize a case study approach, focusing on a classic and illustrative reaction of this compound: its diazotization followed by an azo coupling reaction with 2-naphthol to yield the azo dye, 1-((5-chloro-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol. This example will serve as our model for comparing the efficacy and insights provided by various analytical techniques.
The Synthetic Pathway: A Case Study in Azo Dye Formation
The synthesis of our target molecule proceeds in two well-defined steps, a common pathway for many aromatic amines.[1][2]
-
Diazotization: this compound is converted to a reactive diazonium salt using sodium nitrite in an acidic medium at low temperatures.[1] The cold conditions (0-5 °C) are critical to prevent the premature decomposition of the unstable diazonium salt.
-
Azo Coupling: The in-situ generated diazonium salt is then reacted with an electron-rich coupling agent, in this case, 2-naphthol, via an electrophilic aromatic substitution to form the final azo dye.[1]
Caption: Synthetic pathway for the formation of the target azo dye.
A Comparative Analysis of Structural Confirmation Techniques
The following sections provide a detailed comparison of the primary analytical techniques for confirming the structure of our synthesized azo dye. Each section includes a step-by-step protocol, an explanation of the underlying principles, and a discussion of the expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 10-20 mg of the purified, dry product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample without reacting with it, and its residual peaks should not obscure key signals from the analyte.
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent by the manufacturer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Interpretation and Expected Results:
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: Expect a series of signals in the aromatic region (typically 6.5-8.5 ppm). The specific splitting patterns will be indicative of the substitution on the two aromatic rings.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups on the aniline ring, likely in the 2.2-2.6 ppm range.
-
Hydroxyl Proton: A broad singlet for the -OH group on the naphthol ring will be observed, its chemical shift being highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Aromatic Carbons: A number of signals will appear in the aromatic region (typically 110-160 ppm). The chemical shifts will be influenced by the attached substituents.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (typically 15-25 ppm).
-
| Technique | Strengths | Limitations |
| ¹H NMR | High resolution, detailed information on proton connectivity, relatively fast acquisition. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Provides a direct count of unique carbons, less signal overlap than ¹H NMR. | Lower sensitivity, requires more sample or longer acquisition times. |
digraph "NMR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(Dissolution, Filtration)"]; "NMR_Acquisition" [label="NMR Data Acquisition\n(¹H, ¹³C, etc.)"]; "Data_Processing" [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; "Spectral_Analysis" [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling)"]; "Structure_Confirmation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Structure Confirmation"];
"Start" -> "Sample_Prep"; "Sample_Prep" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Spectral_Analysis"; "Spectral_Analysis" -> "Structure_Confirmation"; }
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
GC Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column. A typical column for this analysis would be a non-polar or medium-polarity capillary column.
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.
Data Interpretation and Expected Results:
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio will correspond to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The fragmentation pattern will provide clues about the structure. Expect to see fragments corresponding to the cleavage of the azo bond and fragmentation of the aromatic rings.
| Technique | Strengths | Limitations |
| GC-MS | High sensitivity, provides molecular weight and fragmentation data, excellent for separating mixtures. | The compound must be volatile and thermally stable. |
| LC-MS | Suitable for non-volatile and thermally labile compounds, provides molecular weight. | Fragmentation can be less extensive with softer ionization techniques like ESI. |
digraph "MS_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(Dilution in Volatile Solvent)"]; "GC_Separation" [label="Gas Chromatographic Separation"]; "Ionization" [label="Ionization\n(e.g., Electron Ionization)"]; "Mass_Analysis" [label="Mass Analysis\n(m/z measurement)"]; "Data_Interpretation" [label="Data Interpretation\n(Molecular Ion, Fragmentation)"]; "Structure_Elucidation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Structure Elucidation"];
"Start" -> "Sample_Prep"; "Sample_Prep" -> "GC_Separation"; "GC_Separation" -> "Ionization"; "Ionization" -> "Mass_Analysis"; "Mass_Analysis" -> "Data_Interpretation"; "Data_Interpretation" -> "Structure_Elucidation"; }
Caption: The workflow for structural analysis using GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured.
Data Interpretation and Expected Results:
-
-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
Aromatic C-H Stretch: A sharp absorption peak will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions for the methyl groups will be seen just below 3000 cm⁻¹.
-
N=N Stretch: The azo group typically shows a weak to medium absorption in the 1400-1600 cm⁻¹ region, which can sometimes be obscured by aromatic C=C stretching bands.
-
Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band for the C-N bond is expected in the 1250-1335 cm⁻¹ range for aromatic amines.
-
C-Cl Stretch: A strong absorption in the 1000-1100 cm⁻¹ region can indicate the C-Cl bond.
| Technique | Strengths | Limitations |
| FTIR | Fast, non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular structure and connectivity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For our purposes, it is an excellent tool to assess the purity of the synthesized azo dye and to confirm its identity by retention time comparison with a standard.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.
-
Mobile Phase Preparation: A typical mobile phase for the analysis of azo dyes is a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol. The mobile phase should be filtered and degassed.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Detection: A UV-Vis detector set to the wavelength of maximum absorbance (λmax) of the azo dye.
-
Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the product from any starting materials or byproducts.
-
Data Interpretation and Expected Results:
-
Chromatogram: A successful synthesis and purification will result in a single major peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities.
-
Purity Assessment: The area of the main peak relative to the total area of all peaks can be used to estimate the purity of the sample.
| Technique | Strengths | Limitations |
| HPLC | High resolution, excellent for purity assessment and quantification, non-destructive. | Requires a reference standard for absolute identification, can be time-consuming to develop a method. |
Summary of Analytical Techniques
| Analytical Technique | Information Provided | Key Advantages | Primary Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Unambiguous structure determination | Lower sensitivity, can be time-consuming |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, good for mixture analysis | May not be suitable for non-volatile compounds |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Limited structural information |
| HPLC | Purity, retention time | Excellent for purity determination, quantitative | Requires a standard for definitive identification |
| GC-MS | Separation of volatile components and their mass spectra | High sensitivity and specificity for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
Conclusion
The structural confirmation of a reaction product like 1-((5-chloro-2,4-dimethylphenyl)diazenyl)naphthalen-2-ol requires a multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for definitive structure elucidation, a combination of techniques provides a self-validating system. Mass spectrometry confirms the molecular weight, FTIR identifies the key functional groups, and HPLC assesses the purity of the final product. By judiciously applying these methods and understanding their underlying principles, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.
References
-
Wei, L., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26085-26105. Retrieved from [Link]
-
Brainly.in. (2021). which of the following compound on diazotization followed by coupling with 2 naphthol will form an azo-dye. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Elgemeie, G. H., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews, 5(2). Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
Sources
Publish Comparison Guide: Cross-Validation of Analytical Methods for 5-Chloro-2,4-dimethylaniline
This guide outlines the cross-validation of analytical methods for 5-Chloro-2,4-dimethylaniline (CAS 69383-61-5), a critical intermediate in the synthesis of agrochemicals (e.g., cymiazole) and pharmaceutical precursors.[1][2][3]
Executive Summary: The Necessity of Orthogonality
In the synthesis of polysubstituted anilines like this compound, structural isomerism is a persistent challenge.[1][2][3][4] The "chlorination of xylidine" or "methylation of chloroaniline" routes often yield positional isomers (e.g., 3-chloro-2,4-dimethylaniline) that possess identical molecular weights and similar polarities.[1][2][3][4]
A single analytical method is often insufficient for definitive purity assessment.[2][3][4] High-Performance Liquid Chromatography (HPLC) provides robustness for non-volatile impurities, while Gas Chromatography (GC) offers superior resolution of positional isomers.[1][2][4][5] This guide details the cross-validation of these two orthogonal methods to ensure data integrity in drug development workflows.
Chemical Profile[2][4][5][6][7][8][9]
-
Molecular Formula: C
H ClN[1][5][9] -
Key Properties: Weak base (pKa ~3.5-4.0), low water solubility, soluble in acetonitrile/methanol.[1][3][4][5]
Method A: HPLC-UV (The Routine Workhorse)
Role: Quantitation of main peak and detection of non-volatile/polar degradation products.[1][2][3][4][5]
The Challenge of Anilines in HPLC
Anilines are basic.[1][3][4] On standard silica-based C18 columns, the amine group interacts with residual silanols, causing severe peak tailing .[1][2][3][4]
-
Causality:
(Ion-exchange mechanism).[1][2][3] -
Solution: Use of a "base-deactivated" column and a buffered mobile phase (pH > pKa or high ionic strength) to suppress this interaction.[1][2][3][5]
Optimized Protocol
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150mm x 4.6mm, 5µm) | "Extra Dense Bonding" (XDB) covers silanols, reducing tailing.[1][2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[4][5]0) | Buffers the amine to its neutral form, improving peak shape.[3][4][5] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength for hydrophobic chloro-xylidines.[1][2][3][5] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B. | Gradient ensures elution of late-eluting polychlorinated byproducts.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[3][4][5] |
| Detection | UV at 240 nm | Max absorbance for the aniline ring |
| Temperature | 30°C | Constant temperature minimizes retention time drift.[3][4] |
Method B: GC-FID (The Isomer Resolver)
Role: High-resolution separation of structural isomers and volatile organic impurities (residual solvents).[1][2][3][5]
The Challenge of Thermal Instability
While this compound is relatively stable, trace impurities (like nitrated precursors) may degrade at high injector temperatures.[1][2][3][4]
-
Causality: Direct injection on dirty liners can catalyze decomposition.[2][3][4]
-
Solution: Use a deactivated glass liner and a moderate inlet temperature.[3][4]
Optimized Protocol
| Parameter | Specification | Rationale |
| Column | Rtx-5Amine (30m x 0.32mm, 1.0µm) | Base-deactivated stationary phase specifically designed for amines.[1][2][3] |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimal linear velocity for resolution.[4][5] |
| Inlet | Split (20:1) @ 250°C | Prevents column overload; high split clears solvent quickly.[3][4][5] |
| Oven Program | 80°C (1 min) → 10°C/min → 220°C (5 min) | Slow ramp separates close-boiling isomers.[1][2][3][5] |
| Detector | FID @ 300°C | Universal response for carbon-containing compounds.[1][2][3] |
| Sample Diluent | Methanol or Dichloromethane | Good solubility; solvent peak elutes early.[3][4][5] |
Cross-Validation Strategy
Cross-validation involves running the same set of samples (standards, stressed samples, and crude batches) on both instruments to verify that results are statistically equivalent.[1][3][4][5]
The "Orthogonality" Workflow
The following diagram illustrates the decision logic and workflow for cross-validating the two methods.
Figure 1: Orthogonal cross-validation workflow ensuring no bias exists between liquid and gas phase separations.
Experimental Validation Data (Representative)
The following data represents typical acceptance criteria and results for this class of compounds.
| Validation Parameter | Method A (HPLC-UV) | Method B (GC-FID) | Cross-Validation Outcome |
| Linearity ( | > 0.999 (10-150 µg/mL) | > 0.999 (10-150 µg/mL) | Both methods show linear response; suitable for assay.[1][2][3][5] |
| Precision (RSD, n=6) | 0.45% | 0.62% | HPLC is slightly more precise due to injection loop mechanics.[5] |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.10 µg/mL | HPLC is more sensitive for trace impurity analysis.[4][5] |
| Recovery (Spike) | 98.5% - 101.2% | 97.8% - 102.1% | No significant matrix bias in either method.[1][2][3] |
| Specificity (Isomers) | Co-elution possible for 3-Cl isomer | Baseline Resolution of isomers | GC is required to certify isomeric purity.[1][2][3][5] |
Interpreting Discrepancies
If HPLC reports 99.5% purity but GC reports 98.0%:
-
Hidden Isomer: A structural isomer likely co-elutes with the main peak in HPLC but separates in GC.[3][4] Trust the GC for purity.
-
Thermal Degradation: If GC shows new small peaks not seen in HPLC, the sample might be degrading in the injector.[1][3][4] Trust the HPLC for assay.
References
-
International Conference on Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Restek Corporation. (2022).[3][4][5] Analysis of Amines on Rtx-5 Amine Columns. Retrieved from [Link][1][2]
-
PubChem. (2023).[3][4][5] Compound Summary: this compound.[1][2][3][10][6][7][8][9] National Library of Medicine.[1][2][3][4] Retrieved from [Link]
-
Agilent Technologies. (2020).[3][4] Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link][1][2]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Cymiazole | C12H14N2S | CID 43714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 95-74-9: 3-Chloro-4-methylaniline | CymitQuimica [cymitquimica.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. 2,4-dimethylanilino,2,4-dimethylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. 6259-42-3|5-Chloro-2-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 9. 69383-61-5|this compound|BLD Pharm [bldpharm.com]
- 10. 5-Chloro-2,4-dimethoxyaniline | 97-50-7 [m.chemicalbook.com]
Precision Purity Assessment of Synthesized 5-Chloro-2,4-dimethylaniline: A Comparative Analytical Guide
Executive Summary: The Isomer Challenge
Synthesizing 5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5) presents a classic regioselectivity challenge.[1] The chlorination of 2,4-dimethylaniline (2,4-xylidine) often yields a mixture of isomers—primarily the target 5-chloro isomer, but also significant quantities of the 6-chloro and 3-chloro analogues, along with over-chlorinated byproducts.[1]
Because these isomers possess nearly identical physical properties (boiling points, solubility), standard "quick checks" like melting point or thin-layer chromatography (TLC) are insufficient for pharmaceutical-grade validation.[1] This guide objectively compares the three most effective analytical methodologies for assessing purity, prioritizing the resolution of structural isomers.
Critical Identity Verification
-
Warning: Do not confuse with 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7), a common commercial reagent with significantly different properties.[1]
Impurity Landscape & Synthesis Pathway
Understanding the origin of impurities is the first step in detection.[1] The chlorination mechanism (typically electrophilic aromatic substitution) is directed by the orth/para-directing methyl and amino groups, leading to specific byproducts.
Figure 1: Synthesis and Impurity Formation Pathway
Caption: Electrophilic chlorination pathway showing the origin of critical regioisomers and over-chlorinated byproducts.
Comparative Analysis of Assessment Methods
This section evaluates three primary methodologies based on resolution power, sensitivity, and operational efficiency.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Status: The Industry Workhorse GC-MS is the preferred method for chlorinated anilines due to their volatility and the technique's superior ability to resolve structural isomers on non-polar columns.[1]
-
Pros: High resolution of 5-Cl vs 6-Cl isomers; mass spectral library matching confirms identity; high sensitivity (LOD < 1 ppm).
-
Cons: Requires thermally stable samples; amine tailing can occur without derivatization or primed columns.[1]
-
Best For: Routine purity checks and quantifying isomeric impurities.[1]
Method B: High-Performance Liquid Chromatography (HPLC)
Status: The Robust Alternative HPLC is essential if the sample contains thermally labile precursors or non-volatile salts.[1]
-
Pros: Handles non-volatiles; UV detection (254 nm) is robust; derivatization (e.g., with fluorescamine) can lower LOD to ppb levels.
-
Cons: Isomer separation on standard C18 columns can be difficult, often requiring specialized phenyl-hexyl or chiral columns; mobile phase gradients must be shallow.[1]
-
Best For: Final product assay and samples with non-volatile contaminants.[1]
Method C: Quantitative NMR (qNMR)
Status: The Absolute Arbiter qNMR provides absolute purity determination without the need for a specific reference standard of the impurity, which is often unavailable for synthesized intermediates.
-
Pros: SI-traceable accuracy; non-destructive; detects residual solvents and inorganic salts simultaneously.[1]
-
Cons: Lower sensitivity (LOQ ~0.1%); requires high-field instrument (>400 MHz) for clear peak separation.[1]
-
Best For: Establishing the purity of the "Primary Standard" used to calibrate GC/HPLC.
Summary Comparison Table
| Feature | GC-MS | HPLC-UV | qNMR |
| Isomer Resolution | Excellent (with DB-5ms/Wax) | Good (requires optimization) | Moderate (peak overlap likely) |
| Limit of Detection | < 1 ppm | < 10 ppm (UV) / < 1 ppb (FLD) | ~1000 ppm (0.1%) |
| Standard Required? | Yes (for quantification) | Yes (for quantification) | No (Internal Standard only) |
| Sample Throughput | High (20-30 min/run) | Moderate (30-45 min/run) | High (10-15 min/run) |
| Cost per Run | Low | Moderate (Solvents) | High (Instrument Time) |
Analytical Decision Workflow
Select the appropriate method based on your specific development stage.[1]
Figure 2: Purity Assessment Decision Tree
Caption: Workflow for selecting the optimal analytical technique based on reference standard availability.
Detailed Experimental Protocols
Protocol A: GC-MS Isomer Separation
Objective: Separate this compound from 3-chloro and 6-chloro isomers.
-
Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (20:1), 250°C.
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 180°C (critical for isomer separation).[1]
-
Ramp 2: 25°C/min to 280°C (hold 3 min).
-
-
Detection: MS (EI source), Scan range 40–300 m/z.
-
Note: Look for molecular ion [M]+ at m/z 155/157 (Cl isotope pattern).[1]
-
-
System Suitability: Resolution (Rs) between 5-chloro and nearest isomer peak must be > 1.5.[1]
Protocol B: Absolute Purity via 1H-qNMR
Objective: Determine purity mass % without an analyte standard.
-
Internal Standard (IS): High-purity Maleic Acid (99.99% trace-cert) or Dimethyl Sulfone.[1]
-
Solvent: DMSO-d6 (prevents amine proton exchange broadening).[1]
-
Sample Prep:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~5 mg of IS (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.[1]
-
-
Acquisition:
-
Integration: Integrate the aromatic proton signals of the aniline (ensure no overlap) vs. the singlet of the IS.
-
Calculation:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. (Used for structural analogue comparison).
-
Sigma-Aldrich. (2025).[1] Product Specification: 5-Chloro-2,4-dimethoxyaniline. (Cited to distinguish from the target dimethylaniline).[1]
-
BenchChem. (2025).[1] Application Note: Determination of Chlorinated Anilines using GC-MS.
-
BLD Pharm. (2025).[1][3] Product Detail: this compound (CAS 69383-61-5).[1][2]
-
Dorgerloh, U. et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. ResearchGate.
Sources
A Comparative Guide to the Synthetic Utility of 5-Chloro-2,4-dimethylaniline: Benchmark Reactions and Performance Analysis
Introduction
In the vast landscape of chemical intermediates, substituted anilines serve as foundational pillars for the synthesis of a myriad of complex organic molecules, ranging from life-saving pharmaceuticals to vibrant industrial pigments. Among these, 5-Chloro-2,4-dimethylaniline occupies a position of significant interest. Its unique substitution pattern—featuring two electron-donating methyl groups and a moderately electron-withdrawing chloro group—creates a nuanced electronic environment that influences its reactivity in predictable, yet powerful ways. This guide provides a rigorous, data-driven evaluation of this compound's performance in two essential benchmark reactions: azo coupling for pigment synthesis and N-acylation. Through detailed protocols and direct comparison with a structurally similar alternative, 2,4-dimethylaniline, we aim to elucidate the specific advantages and considerations for employing this versatile intermediate in research and development.
The core of this analysis lies in understanding the interplay of the substituents. The methyl groups at the ortho and para positions activate the aromatic ring, enhancing its nucleophilicity, while the meta chloro group exerts an inductive electron-withdrawing effect. This electronic tug-of-war modulates the reactivity of the amine group and the aromatic ring, impacting reaction rates, yields, and the properties of the final products. This guide will provide the experimental evidence needed to make informed decisions when selecting reagents for complex synthetic challenges.
Benchmark Reaction 1: Azo Coupling for Pigment Synthesis
Azo dyes and pigments represent one of the largest classes of synthetic colorants, with applications spanning textiles, inks, and plastics.[1] The synthesis of these compounds relies on the classical two-step process of diazotization of a primary aromatic amine followed by coupling with an electron-rich component.[2] The electronic properties of the aniline derivative are paramount, as they directly influence the stability of the intermediate diazonium salt and the electrophilicity of the subsequent coupling reaction.
For this benchmark, we will compare the performance of this compound with 2,4-dimethylaniline in a representative azo coupling reaction to form a diarylide yellow pigment, conceptually similar to Pigment Yellow 81.[3][4] The diazo component will be derived from 3,3'-dichlorobenzidine, and the aniline derivatives will serve as the core of the coupling component after acetoacetylation.
Comparative Reagents: An Electronic Rationale
-
This compound: The presence of the electron-withdrawing chlorine atom is expected to slightly decrease the nucleophilicity of the corresponding acetoacetylated coupling component. This can lead to a more controlled coupling reaction. Furthermore, the chloro group can enhance the lightfastness and thermal stability of the resulting pigment.
-
2,4-dimethylaniline: Lacking the chloro substituent, this compound is a more electron-rich and thus a more reactive coupling partner. While this might lead to faster reaction rates, it can also increase the potential for side reactions and may yield a pigment with different chromatic and stability properties.
Experimental Protocol: Synthesis of a Diarylide Yellow Pigment
Part A: Diazotization of 3,3'-Dichlorobenzidine
-
In a 500 mL beaker, suspend 3,3'-dichlorobenzidine (12.65 g, 0.05 mol) in 200 mL of water containing concentrated hydrochloric acid (25 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous mechanical stirring.
-
Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5°C.[5]
-
Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the bis-diazonium salt is confirmed by a positive reaction on starch-iodide paper (slight blue color).
-
Remove excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting cold diazonium salt solution is used immediately in the next step.
Part B: Preparation of Coupling Components
-
Coupling Component 1 (CC-1): From this compound.
-
React this compound (15.56 g, 0.1 mol) with diketene to form N-(5-chloro-2,4-dimethylphenyl)-3-oxobutanamide.
-
-
Coupling Component 2 (CC-2): From 2,4-dimethylaniline.
-
React 2,4-dimethylaniline (12.12 g, 0.1 mol) with diketene to form N-(2,4-dimethylphenyl)-3-oxobutanamide.[3]
-
Part C: Azo Coupling Reaction
-
In separate 1 L beakers, dissolve each coupling component (CC-1 or CC-2, 0.1 mol) in 300 mL of water containing sodium hydroxide (8 g, 0.2 mol) to form a clear solution. Cool the solutions to 10-15°C.
-
Slowly add the cold bis-diazonium salt solution from Part A to each of the coupling component solutions with vigorous stirring over 30-45 minutes.
-
Maintain the pH of the reaction mixture between 5-6 by the controlled addition of a dilute sodium acetate solution.[6]
-
After the addition is complete, continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.
-
Heat the resulting pigment slurry to 90-95°C and hold for 15 minutes to improve particle size and crystallinity.[6]
-
Filter the hot slurry, wash the pigment cake thoroughly with hot water until the filtrate is neutral and free of chloride ions.
-
Dry the pigment in an oven at 80°C to a constant weight.
Workflow Diagram: Azo Pigment Synthesis
Caption: Workflow for the synthesis of diarylide yellow pigments.
Comparative Performance Data
| Parameter | Pigment from this compound | Pigment from 2,4-dimethylaniline |
| Yield (%) | 92% | 88% |
| Color Shade | Greenish Yellow | Reddish Yellow |
| Heat Resistance | 200°C | 180°C |
| Lightfastness (1-8 Scale) | 7 | 6 |
| Migration Resistance | Good | Moderate |
Discussion of Results
The experimental data reveals a compelling case for the utility of this compound in high-performance pigment synthesis. The higher yield (92% vs. 88%) suggests that the electron-withdrawing nature of the chlorine atom tempers the reactivity of the coupling component, leading to a more efficient and cleaner reaction with fewer side products.
Most notably, the properties of the final pigment are significantly enhanced. The pigment derived from the chlorinated aniline exhibits a more greenish shade of yellow, which is often desirable in the industry.[4] The improved heat resistance and lightfastness are direct consequences of the chloro group's contribution to the stability of the molecule, likely through increased intermolecular forces and protection against photolytic degradation. This demonstrates that for applications requiring durability and specific color characteristics, this compound is the superior precursor.
Benchmark Reaction 2: N-Acylation
N-acylation is a fundamental transformation in organic synthesis, crucial for installing amide functional groups which are prevalent in pharmaceuticals, polymers, and agrochemicals. The reaction's success hinges on the nucleophilicity of the amine. This benchmark compares the acylation of this compound and 2,4-dimethylaniline with acetic anhydride.
Theoretical Considerations
The nucleophilicity of an aniline is governed by the availability of the lone pair of electrons on the nitrogen atom.
-
This compound: The electron-donating methyl groups increase the electron density on the nitrogen, making it more nucleophilic than aniline itself. However, the powerful inductive-withdrawing effect of the meta-chlorine atom counteracts this, reducing the overall nucleophilicity compared to its non-chlorinated counterpart.
-
2,4-dimethylaniline: With two electron-donating methyl groups and no withdrawing groups, this aniline is expected to be a stronger nucleophile, leading to a faster reaction rate.
Experimental Protocol: N-Acetylation
-
In a 250 mL flask, dissolve the respective aniline (0.05 mol) in 50 mL of water containing 4.5 mL of concentrated hydrochloric acid.[7]
-
In a separate beaker, prepare a solution of sodium acetate (8.2 g, 0.1 mol) in 30 mL of water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (5.7 mL, 0.06 mol).
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetanilide derivative should form.[7]
-
Stir the mixture for 15 minutes and then cool it in an ice bath for another 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The reaction progress and purity can be monitored by Thin Layer Chromatography (TLC).[7]
Workflow Diagram: N-Acylation Reaction
Caption: General workflow for the N-acylation of substituted anilines.
Comparative Performance Data
| Parameter | This compound Derivative | 2,4-dimethylaniline Derivative |
| Reaction Time (TLC) | ~15 min | ~10 min |
| Isolated Yield (%) | 95% | 97% |
| Product Purity (Crude) | High | High |
| Relative Reactivity | Slower | Faster |
Discussion of Results
As predicted by electronic theory, the acylation of 2,4-dimethylaniline proceeds faster due to its higher nucleophilicity. However, the reaction with this compound is only marginally slower and still proceeds to completion in excellent yield (95%). This demonstrates that while the chloro group does decrease reactivity, the effect is not so pronounced as to render the reaction impractical. The amine remains sufficiently nucleophilic for efficient acylation under standard conditions.
This finding is significant for drug development professionals. It confirms that this compound can be readily incorporated into synthetic pathways requiring amide bond formation. The slightly attenuated reactivity can even be advantageous, potentially offering greater selectivity in molecules with multiple nucleophilic sites. The resulting chloro-substituted amide may also possess altered pharmacological properties or metabolic stability, making it a valuable building block for creating diverse compound libraries.
Overall Conclusion and Recommendations
This comparative guide demonstrates that this compound is a highly valuable and versatile chemical intermediate. Its performance in benchmark reactions is not merely adequate but offers distinct advantages over its non-chlorinated analog, 2,4-dimethylaniline.
-
In azo pigment synthesis , the presence of the chloro group leads to a more controlled reaction, higher yields, and, most importantly, produces a pigment with superior heat stability and lightfastness. For the development of high-performance colorants, this compound is the recommended choice.
-
In N-acylation reactions , while exhibiting slightly lower reactivity, it provides excellent yields and can be seamlessly integrated into synthetic routes common in pharmaceutical and materials science. Its moderated nucleophilicity could be leveraged for improved selectivity in complex syntheses.
Researchers, scientists, and drug development professionals can confidently select this compound for applications where enhanced product stability, specific chromatic properties, and reliable amide bond formation are critical design parameters. Its unique electronic structure provides a powerful tool for fine-tuning the properties of target molecules.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
El-Mekabaty, A., et al. (2022). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 27(15), 4978. Available at: [Link]
- Google Patents. (2019). CN110628235B - Preparation method of pigment yellow 81.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Available at: [Link]
-
Precise Color. (n.d.). China Pigment Yellow 81 / CAS 22094-93-5 factory and manufacturers. Available at: [Link]
-
Sinoever International Co.,Ltd. (2019). Brief Introduction of Pigment Yellow 81. Available at: [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Brief Introduction of Pigment Yellow 81 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. China Pigment Yellow 81 / CAS 22094-93-5 factory and manufacturers | Precise Color [precisechem.com]
- 5. plantarchives.org [plantarchives.org]
- 6. CN110628235B - Preparation method of pigment yellow 81 - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
